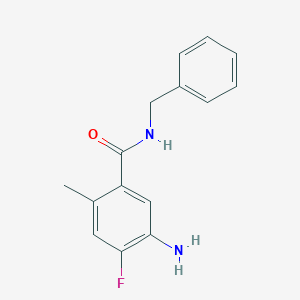

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is a versatile chemical compound used in diverse scientific research, including drug development, catalysis, and material synthesis. Its unique structure and properties make it a promising candidate for various applications in the field of chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzoic acid and benzylamine.

Amidation Reaction: The 4-fluoro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-4-fluoro-2-methylbenzamide.

Amination: The final step involves the introduction of the amino group at the 5-position of the benzamide ring. This can be achieved through a nucleophilic aromatic substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for organic synthesis and material science.

Biology

In biological research, 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its potential to modulate enzyme activity suggests applications in biochemical pathways related to disease mechanisms.

Medicine

This compound is under investigation for its therapeutic potential , particularly in the following areas:

- Anti-inflammatory Properties: Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Anticancer Activity: Recent research has highlighted its potential as an anticancer agent. For instance, derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzamide compounds demonstrated that modifications at the amino and fluoro positions significantly enhanced their anticancer efficacy against various cancer cell lines. The study utilized both in vitro assays and computational modeling to predict interactions with target proteins involved in cancer progression .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. This suggests that this compound may exhibit similar effects, warranting further exploration into its pharmacological profile .

Mecanismo De Acción

The mechanism of action of 5-Amino-N-benzyl-4-fluoro-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-2-fluoro-N-methylbenzamide

- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the amino, benzyl, fluoro, and methyl groups in specific positions allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Actividad Biológica

5-Amino-N-benzyl-4-fluoro-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluoro-2-methylbenzoic acid and benzylamine.

- Amidation Reaction : The acid is converted to an acid chloride using thionyl chloride, followed by reaction with benzylamine to form N-benzyl-4-fluoro-2-methylbenzamide.

- Amination : The introduction of the amino group at the 5-position is achieved through nucleophilic aromatic substitution using ammonia or an amine source under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been studied for its effects on various cancer cell lines, including breast, liver, and lung cancers. In vitro studies have shown that the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways critical for survival .

Antiviral Properties

The compound has also shown promise in antiviral research. Similar benzamide derivatives have been reported to inhibit the hepatitis B virus (HBV) by promoting the formation of empty capsids through interaction with HBV core protein. This mechanism suggests that this compound could be a candidate for further exploration as an antiviral agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For instance, it has been noted for its potential to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism that is often targeted in cancer therapy .

Study 1: Anticancer Efficacy

In a study examining the effects of various benzamide derivatives on cancer cell proliferation, this compound was found to significantly reduce cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 2: Antiviral Activity Against HBV

Another study focused on the antiviral properties of benzamide derivatives against HBV showed that compounds similar to this compound inhibited viral replication effectively. The research highlighted the importance of structural modifications in enhancing antiviral activity, suggesting that this compound could be optimized for better efficacy against HBV .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino, benzyl, fluoro groups | Anticancer, antiviral |

| 4-Amino-2-fluoro-N-methylbenzamide | Lacks benzyl group | Limited anticancer activity |

| 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl) | Different substituent pattern | Potential kinase inhibition |

Propiedades

IUPAC Name |

5-amino-N-benzyl-4-fluoro-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O/c1-10-7-13(16)14(17)8-12(10)15(19)18-9-11-5-3-2-4-6-11/h2-8H,9,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAXBZNCQGBNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC2=CC=CC=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.